1-(pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide
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Overview
Description
1-(Pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide is a complex organic compound that features a pyrazine ring, a sulfamoylphenyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of pyrazine-2-carbonyl chloride, which can be synthesized from pyrazine-2-carboxylic acid using thionyl chloride. The next step involves the reaction of pyrazine-2-carbonyl chloride with azetidine-3-carboxylic acid to form the intermediate compound. Finally, the intermediate is reacted with 2-(4-sulfamoylphenyl)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
1-(Pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carbonyl chloride: A precursor in the synthesis of the target compound.
Azetidine-3-carboxylic acid: Another building block used in the synthesis.
2-(4-sulfamoylphenyl)ethylamine: A related compound with similar functional groups.
Uniqueness
1-(Pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c18-27(25,26)14-3-1-12(2-4-14)5-6-21-16(23)13-10-22(11-13)17(24)15-9-19-7-8-20-15/h1-4,7-9,13H,5-6,10-11H2,(H,21,23)(H2,18,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKYKQVQWNUXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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